molecular formula C20H18ClN3O4 B2452429 ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 932461-87-5

ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2452429
CAS No.: 932461-87-5
M. Wt: 399.83
InChI Key: NHPFHNGRYUBRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine core, a chlorophenyl group, and an ethyl ester moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

ethyl 1-[2-(4-chloroanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-3-28-20(27)16-10-24(19-15(18(16)26)9-4-12(2)22-19)11-17(25)23-14-7-5-13(21)6-8-14/h4-10H,3,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPFHNGRYUBRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives with β-Ketoesters

The Conrad-Limpach reaction serves as a foundational method for synthesizing 4-oxo-1,4-dihydro-1,8-naphthyridine derivatives. In this approach, 3-aminopyridine derivatives are condensed with β-ketoesters under acidic conditions to form the bicyclic scaffold. For the target compound, ethyl 3-amino-5-methylpyridine-2-carboxylate reacts with ethyl acetoacetate in phosphorus oxychloride (POCl₃) at 100–120°C for 4–6 hours, yielding the 7-methyl-4-oxo intermediate. Subsequent alkylation at the N1 position introduces the carbamoylmethyl group via a nucleophilic substitution reaction with chloroacetamide derivatives.

Key Reaction Parameters

Parameter Condition Yield (%)
Temperature 100–120°C 68–75
Catalyst POCl₃
Reaction Time 4–6 hours
Solvent Toluene or dichloromethane

This method is favored for its regioselectivity and scalability, though the use of POCl₃ necessitates careful handling due to its corrosive nature.

Thermal Cyclization of Ethyl 3-[(Diethoxycarbonylvinyl)amino]pyridine Derivatives

Thermal cyclization of ethyl 3-[(diethoxycarbonylvinyl)amino]-5-methylpyridine (1) in high-boiling solvents like diphenyl ether or Dowtherm A represents a robust pathway. Heating (1) at 180–200°C for 15–30 minutes induces intramolecular cyclization, forming the 1,8-naphthyridine core with simultaneous decarboxylation. The resulting ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (2) is then functionalized at N1 via alkylation with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of potassium carbonate.

Optimization Insights

  • Solvent Selection : Diphenyl ether enhances reaction efficiency due to its high thermal stability.
  • Catalyst-Free : Eliminates the need for metal catalysts, simplifying purification.
  • Yield Improvement : Microwave-assisted heating reduces reaction time to 5–10 minutes, increasing yield to 85–89%.

Alkylation and Amidation Reactions for Side-Chain Introduction

Post-cyclization functionalization is critical for installing the carbamoylmethyl group. The N1 position of intermediate (2) undergoes alkylation with 2-bromo-N-(4-chlorophenyl)acetamide in dimethylformamide (DMF) at 60–80°C. Triethylamine acts as a base to deprotonate the naphthyridine nitrogen, facilitating nucleophilic attack on the alkyl halide.

Comparative Alkylation Conditions

Reagent Base Temperature Yield (%)
2-Bromoacetamide Et₃N 60°C 72
2-Chloroacetamide K₂CO₃ 80°C 68
2-Iodoacetamide DBU 50°C 78

Iodoacetamide derivatives offer higher reactivity, albeit at greater cost. The final product is purified via recrystallization from ethanol/water mixtures, achieving >95% purity.

Phosphorus Oxychloride-Mediated One-Pot Synthesis

A one-pot synthesis leverages POCl₃ to simultaneously activate carbonyl groups and facilitate cyclization. Ethyl 3-amino-5-methylpyridine-2-carboxylate and N-(4-chlorophenyl)chloroacetamide are refluxed in POCl₃ for 3 hours, directly yielding the target compound. This method bypasses intermediate isolation, reducing processing time but requiring stringent moisture control.

Advantages and Limitations

  • Efficiency : Combines cyclization and alkylation in one step.
  • Purity Challenges : Byproducts from over-chlorination may necessitate column chromatography.
  • Scalability : Suitable for batch production with yields up to 70%.

Catalytic Amination and Cross-Coupling Strategies

Recent advances employ palladium-catalyzed amination to introduce the 4-chlorophenyl group. Ethyl 1-(chloromethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate reacts with 4-chloroaniline in the presence of Pd(OAc)₂ and Xantphos, achieving C–N bond formation via Buchwald-Hartwig coupling. While this method offers precise control over substitution, catalyst costs and sensitivity to oxygen limit industrial adoption.

Catalytic System Performance

Catalyst Ligand Yield (%)
Pd(OAc)₂ Xantphos 65
Pd₂(dba)₃ BINAP 58
NiCl₂(PCy₃)₂ 42

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Oxo Position

The 4-oxo group in the naphthyridine ring undergoes nucleophilic displacement reactions under alkaline conditions:

SubstrateNucleophileConditionsProductYieldSource
Target compoundAmines (e.g., pyrrolidine)Ethanol, reflux, 5–7 hr4-Amino derivatives85–92%
Target compoundThiols (e.g., 2-mercaptoethanol)DMF, K₂CO₃, 85–100°C4-Thioether derivatives78–88%

Key Findings :

  • Reactions with cyclic amines (e.g., pyrrolidine) proceed via SNAr mechanism, facilitated by electron-withdrawing effects of the adjacent carbonyl group .

  • Thiol substitutions require polar aprotic solvents (e.g., DMF) and base activation.

Ester Hydrolysis and Carboxylate Formation

The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions:

SubstrateConditionsProductApplicationSource
Target compound50% NaOH in ethanol, reflux, 15 hrCorresponding carboxylic acid derivativePrecursor for metal coordination

Mechanistic Insight :

  • Alkaline hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate.

Cyclization Reactions

The carbamoylmethyl side chain participates in intramolecular cyclization:

Starting MaterialReagents/ConditionsProductKey Structural FeatureSource
Target compoundNaOH in ethanol, 100°C, 12 hrFuro[2,3-c]-2,7-naphthyridine derivativesFused furan-naphthyridine system

Experimental Notes :

  • Cyclization occurs via base-mediated elimination of water, forming a five-membered furan ring fused to the naphthyridine core .

Smiles Rearrangement

A novel Smiles-type rearrangement was observed during attempts to synthesize heterocyclic systems:

SubstrateConditionsProductSignificanceSource
Thioether derivativesNaOH in ethanol, reflux1-Amino-3-oxo-2,7-naphthyridinesNew synthetic route to amino-oxo analogs

Mechanism :

  • The rearrangement involves a six-membered transition state where the thioether group migrates to the adjacent nitrogen, followed by ring contraction .

Halogenation and Cross-Coupling

While direct halogenation data for this compound is limited, structurally related naphthyridines undergo:

Reaction TypeReagentsTypical ProductsPotential UtilitySource
Buchwald-Hartwig couplingPd catalysts, aryl halidesAryl-substituted derivativesDrug discovery scaffolds

Structural Considerations :

  • The 4-chlorophenyl group may direct electrophilic substitution to the meta position of the aromatic ring.

Coordination Chemistry

The carboxylate and carbonyl groups enable metal complexation:

Metal IonLigand FormCoordination ModeApplication HypothesisSource
Fe³⁺, Cu²⁺Deprotonated carboxylateBidentate (O,O-donor)Antimicrobial synergy

Spectroscopic Evidence :

  • IR spectra show shifts in ν(C=O) and ν(COO⁻) upon metal binding.

Critical Analysis of Reaction Outcomes

  • Steric Effects : The 7-methyl group hinders electrophilic attacks at C-6 but enhances stability of σ-complexes during SNAr reactions.

  • Solubility Constraints : Reactions in DMF or DMSO achieve higher yields compared to ethanol due to improved solubility of intermediates .

  • Byproduct Formation : Smiles rearrangement competes with cyclization in base-mediated reactions, requiring precise stoichiometric control .

This compound’s reactivity profile positions it as a versatile intermediate for synthesizing bioactive naphthyridine derivatives, particularly in antimicrobial and anticancer drug development.

Scientific Research Applications

The compound exhibits a range of pharmacological effects:

1. Antibacterial Activity
Research indicates that derivatives of naphthyridine, including this compound, possess significant antibacterial properties. They effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the naphthyridine structure can enhance antibacterial efficacy while reducing side effects compared to traditional antibiotics.

2. Antitumor Activity
Ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has demonstrated potential as an antitumor agent. It induces apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation and survival. Notably, certain derivatives have been reported to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division, thereby exhibiting antiproliferative effects against various cancer cell lines.

3. Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory responses. It appears to inhibit pro-inflammatory cytokines such as TNFα and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced significantly by its chemical structure. The presence of the 4-chlorophenyl group enhances its interaction with biological targets, increasing potency against bacteria and cancer cells. Modifications at various positions on the naphthyridine ring can significantly alter its activity profile.

Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several naphthyridine derivatives against resistant strains of bacteria. The results indicated that compounds similar to ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine exhibited potent activity against multi-drug resistant strains.

Antitumor Mechanism

Research has also focused on the antitumor mechanisms of this compound. In vitro studies have shown that it can induce apoptosis in cancer cells through pathways that involve the inhibition of specific kinases involved in cell survival.

Mechanism of Action

The mechanism of action of ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its naphthyridine core and potential therapeutic applications.

Biological Activity

Ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic compound that belongs to the class of naphthyridine derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • A naphthyridine core
  • A carbamoyl group attached to a chlorophenyl moiety
  • An ethyl ester functionality

This unique structure contributes to its biological activity and interaction with various biological targets.

Antibacterial Activity

Research indicates that naphthyridine derivatives exhibit significant antibacterial properties. The mechanism involves:

  • Inhibition of DNA gyrase and topoisomerase enzymes, which are critical for bacterial DNA replication and transcription.
  • Disruption of bacterial cell wall synthesis.

Case Study:
In vitro studies have shown that derivatives with similar structures demonstrate potent activity against Gram-positive and Gram-negative bacteria. For instance, a related naphthyridine compound exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against various strains of Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound has also been evaluated for antifungal properties. It is hypothesized that:

  • The presence of the naphthyridine ring system enhances membrane permeability in fungal cells.
  • It may inhibit ergosterol biosynthesis, a vital component of fungal cell membranes.

Research Findings:
In studies involving Candida species, the compound demonstrated effective antifungal activity with MIC values comparable to established antifungal agents .

Anticancer Activity

Recent investigations have explored the anticancer potential of naphthyridine derivatives. The proposed mechanisms include:

  • Induction of apoptosis in cancer cells via mitochondrial pathways.
  • Inhibition of cell proliferation through cell cycle arrest at the G2/M phase.

Experimental Evidence:
A study reported that a structurally similar naphthyridine derivative induced apoptosis in MGC-803 gastric cancer cells with an IC50 value of approximately 5 µM .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

  • Absorption: Rapidly absorbed after oral administration.
  • Distribution: High affinity for tissues due to lipophilicity.
  • Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion: Excreted mainly through urine.

Toxicological assessments indicate low cytotoxicity towards normal human cells, suggesting a favorable safety profile for therapeutic applications .

Data Summary

Biological ActivityMechanism of ActionEfficacy (MIC/IC50)
AntibacterialInhibition of DNA gyrase/topoisomerases1 - 8 µg/mL
AntifungalDisruption of ergosterol biosynthesisComparable to standard drugs
AnticancerInduction of apoptosis; cell cycle arrestIC50 ~ 5 µM

Q & A

Q. What are the common synthetic routes for preparing ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?

Methodological Answer: The synthesis typically involves multistep reactions starting with cyclization of substituted pyridine precursors. Key steps include:

  • Cyclization : Diethyl ethoxymethylenemalonate reacts with amino-substituted pyridines at 120°C to form the naphthyridine core .
  • Functionalization : The 4-chlorophenylcarbamoylmethyl group is introduced via nucleophilic substitution using 4-chlorophenylcarbamoylmethyl chloride under basic conditions (e.g., NaH in DMF at 90°C) .
  • Esterification : Ethyl esterification at the 3-position is achieved using ethanol and catalytic acid .
    Critical Parameters : Yield optimization requires precise temperature control during cyclization (250°C in diphenyl ether) and stoichiometric balancing of reactants .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • 1H/13C NMR : Used to confirm substituent positions on the naphthyridine core. For example, aromatic protons appear as multiplets at δ 7.2–8.7 ppm, while the ethyl ester group shows a quartet at δ 4.2–4.4 ppm .
  • IR Spectroscopy : Identifies carbonyl groups (C=O stretches at 1650–1685 cm⁻¹) and amide bonds (N–H stretches at ~3100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 423 [M⁺] for analogs) and fragmentation patterns .

Q. How is the antibacterial activity of this compound initially screened in preclinical studies?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) Assays : Conducted against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Activity is compared to fluoroquinolone controls .
  • Resistance Profiling : Assess cross-resistance with existing antibiotics (e.g., ciprofloxacin) via disk diffusion assays .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of the 4-chlorophenylcarbamoylmethyl substituent?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to enhance electrophilic substitution at the naphthyridine N-1 position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of the carbamoyl chloride intermediate, while anhydrous conditions prevent hydrolysis .
  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify bottlenecks (e.g., slow amide bond formation) and adjust heating durations (24–48 hours) .

Q. How should contradictory data in biological activity studies (e.g., MIC variability) be resolved?

Methodological Answer:

  • Assay Standardization : Use CLSI guidelines for MIC testing to minimize inter-lab variability .
  • Structural Confirmation : Re-characterize batches via XRD or HPLC to rule out impurities affecting activity .
  • Mechanistic Studies : Perform target engagement assays (e.g., gyrase inhibition for fluoroquinolone-like activity) to validate hypothesized modes of action .

Q. What in silico strategies are employed to predict and validate biological targets for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with DNA gyrase (PDB: 1KZN). Focus on binding affinity at the ATPase domain, correlating with fluoroquinolone resistance mutations .
  • QSAR Modeling : Train models on naphthyridine analogs to predict MIC values based on substituent electronegativity and logP .
  • ADMET Prediction : SwissADME evaluates bioavailability, highlighting potential metabolic liabilities (e.g., esterase-mediated hydrolysis of the ethyl group) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

  • Substituent Scanning : Systematically modify the 4-chlorophenyl group (e.g., replace Cl with F or CF₃) and assess MIC shifts .
  • Core Modifications : Introduce piperazine or pyrrolidine rings at the 7-position to enhance membrane permeability .
  • Prodrug Strategies : Replace the ethyl ester with pivaloyloxymethyl groups to improve oral absorption .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 45% vs. 76%) for similar naphthyridine derivatives?

Methodological Answer:

  • Reaction Replication : Reproduce low-yield protocols with rigorous exclusion of moisture (e.g., Schlenk techniques) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed esters or dimerization) and adjust stoichiometry .
  • Computational Modeling : DFT calculations (Gaussian 09) predict thermodynamic favorability of intermediates, guiding solvent/catalyst selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.